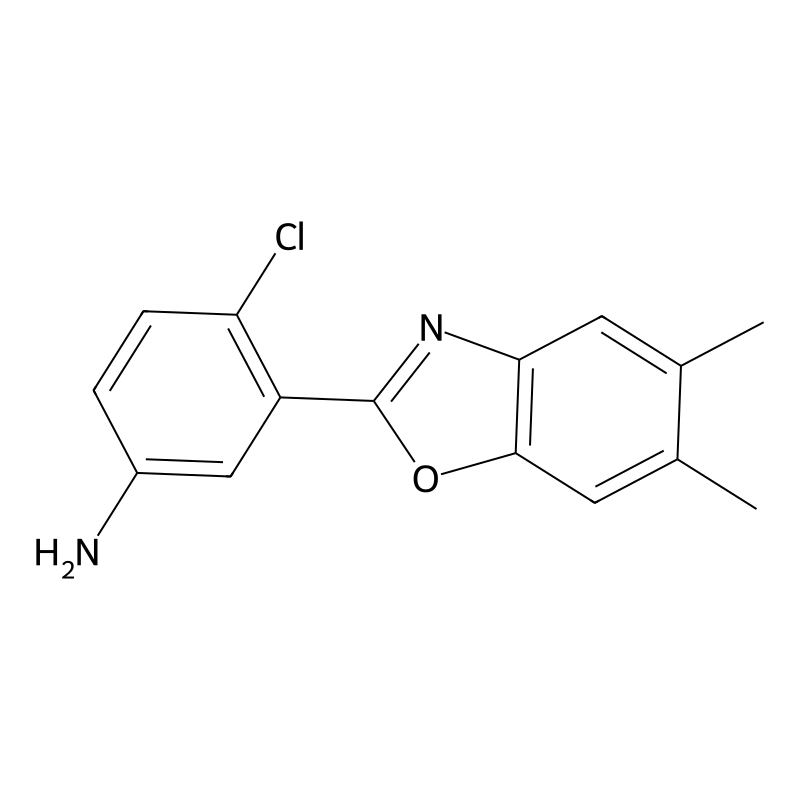

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield (84% yield) .

Biological Potential of Indole Derivatives

Polymerization of Methacrylates and Methacrylamides

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be used to polymerize methacrylates and methacrylamides, with good MW control, and moderate polydispersities .

Synthesis of Benzothiazole-Heterocyclic Derivatives

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be used in the preparation and characterization of some new benzothiazole-heterocyclic derivatives .

Synthesis of Degradable and Chemically Recyclable Polymers

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be used in the synthesis of degradable and chemically recyclable polymers using 4,4-disubstituted five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). The two monomers were synthesized in high yields (80–90%), which is an attractive feature .

Biological Potential of 1,3-Diazole Derivatives

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a chemical compound that belongs to the class of benzoxazole derivatives. It features a chloro group at the 4-position and a dimethyl-substituted benzoxazole moiety at the 3-position of the aniline ring. This compound is characterized by its unique structural features, which include a fused benzene and oxazole ring system, making it relevant in various fields of research, particularly in medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to produce quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, thiols) under basic conditions using reagents like sodium hydroxide or potassium carbonate.

These reactions are significant for modifying the compound's structure and enhancing its biological activity or chemical properties .

Research indicates that 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline exhibits notable biological activities. It has been studied for its potential as a pharmacophore in drug discovery, particularly against various disease targets. The compound may inhibit specific enzymes or receptors involved in disease processes, contributing to its potential therapeutic applications in areas such as antimicrobial, antifungal, anticancer, and anti-inflammatory research .

The synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves:

- Condensation Reaction: The reaction begins with 2-aminophenol and an appropriate aldehyde or ketone under various catalytic conditions.

- Cyclization: Following condensation, cyclization occurs to form the benzoxazole ring. Catalysts such as metal catalysts or nanocatalysts are often employed to enhance yields and reaction rates.

Recent advances have included the use of nanocatalysts and continuous flow reactors to improve efficiency and scalability in industrial settings .

4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has several applications:

- Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases.

- Biological Research: Used in assays to study interactions with biological targets such as enzymes and receptors.

- Industrial Chemistry: Acts as an intermediate in synthesizing dyes, pigments, and polymers .

Studies on the interactions of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline with biological targets have revealed its potential to modulate enzyme activity. For instance, it may interact with enzymes involved in oxidative stress responses or inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profiles .

Several compounds share structural similarities with 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline:

| Compound Name | Structural Features |

|---|---|

| 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline | Chloro substitution at both positions |

| 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline | Methyl substitution at the 6-position |

| 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | Methyl substitution at the 5-position |

| 2-Methyl-5-(1H-tetrazol-1-yl)aniline | Different heterocyclic moiety |

| 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline | Different heterocyclic moiety |

The uniqueness of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline lies in its specific substitution pattern on both the aniline and benzoxazole rings. These substitutions significantly influence its chemical reactivity and biological activity compared to other similar compounds .

IUPAC Nomenclature and Systematic Identification

The IUPAC name is 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, derived from:

- Benzoxazole core: A fused benzene and oxazole ring.

- Substituents:

- Methyl groups at positions 5 and 6 on the benzoxazole.

- Chlorine at position 4 and an amino group (-NH₂) at position 3 on the aniline ring.

Systematic identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 292058-52-7 |

| Molecular Formula | C₁₅H₁₃ClN₂O |

| SMILES | CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl |

| InChIKey | QFGHJWFMRLLGMO-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound is limited, related benzoxazole derivatives exhibit planar geometries due to π-conjugation across the benzoxazole and aniline rings. Computational models predict bond lengths of:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

| Signal (¹H NMR, 400 MHz) | δ (ppm) | Assignment |

|---|---|---|

| 2.30 (s, 6H) | Methyl | 5,6-dimethyl on benzoxazole |

| 6.85 (d, J=8.4 Hz, 1H) | Aromatic H | Position 7 on benzoxazole |

| 7.25 (s, 1H) | Aromatic H | Position 2 on aniline |

Infrared (IR) Spectroscopy:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3350 | N-H stretch (aniline) |

| 1620 | C=N stretch (benzoxazole) |

| 750 | C-Cl stretch |

Mass Spectrometry (MS):

Comparative Analysis with Related Benzoxazole Derivatives

The synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline fundamentally relies on traditional condensation methodologies that utilize 2-aminophenol derivatives as starting materials [6]. The conventional approach involves the condensation reaction between substituted 2-aminophenol precursors and appropriate aldehydes or carboxylic acid derivatives under reflux conditions [3]. This methodology has been extensively studied and represents the most established route for benzoxazole ring formation.

The traditional condensation process begins with 5,6-dimethyl-2-aminophenol as the key precursor, which undergoes cyclization with 4-chloroaniline derivatives through an intermediate imine formation followed by oxidative cyclization [5] [6]. The reaction typically proceeds through a mechanism involving initial nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine intermediate, and subsequent intramolecular cyclization with elimination of water [14].

Classical reaction conditions employ elevated temperatures ranging from 120°C to 180°C with reaction times extending from 2 to 24 hours depending on the specific substrates and reaction medium [6] [20]. Solvents commonly utilized include ethanol, methanol, and dimethylformamide, with the choice of solvent significantly influencing both reaction rate and product yield [14] [22].

| Reaction Parameter | Traditional Range | Typical Yield |

|---|---|---|

| Temperature | 120-180°C | 65-85% |

| Reaction Time | 2-24 hours | - |

| Solvent System | Ethanol/Methanol | - |

| Catalyst Loading | 5-20 mol% | - |

The traditional methodology faces several limitations including extended reaction times, harsh reaction conditions, and the requirement for stoichiometric amounts of dehydrating agents such as polyphosphoric acid or phosphorus pentoxide [15] [25]. These conditions often result in side product formation and necessitate extensive purification procedures to obtain the desired product in acceptable purity.

Catalytic Approaches for Benzoxazole Ring Formation

Modern catalytic methodologies have revolutionized the synthesis of benzoxazole derivatives, offering enhanced efficiency and selectivity compared to traditional uncatalyzed processes [8] [9]. Copper-catalyzed approaches have emerged as particularly effective for the synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline and related compounds [3] [9].

Copper-based catalytic systems, particularly those employing copper iodide in combination with phosphine ligands, demonstrate remarkable efficiency in promoting direct arylation reactions at the benzoxazole 2-position [9]. The copper-catalyzed hydroamination of alkynones with 2-aminophenols represents an innovative approach that allows for the construction of complex benzoxazole frameworks under relatively mild conditions [3]. This methodology produces functionalized benzoxazole derivatives in yields ranging from 70% to 95% while significantly reducing reaction times to 4-8 hours [9].

Palladium-catalyzed systems offer complementary reactivity patterns for benzoxazole synthesis, particularly in regioselective carbon-hydrogen bond arylation reactions [8]. Palladium dichloride associated with pivaloyl potassium in N-methylpyrrolidinone at 150°C enables direct arylation at the C7 position of benzoxazoles through a chelation-assisted mechanism [8]. These catalytic conditions provide access to substituted benzoxazoles with high regioselectivity and functional group tolerance.

Zirconium-based catalytic systems have shown promise for one-pot synthesis approaches, utilizing zirconium tetrachloride as catalyst in ethanol solvent [11]. This methodology enables the coupling of catechols, aldehydes, and ammonium acetate to produce benzoxazoles in yields up to 97% while employing oxygen as an environmentally benign oxidant [11].

| Catalyst System | Temperature | Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Copper Iodide/Phosphine | 80-120°C | 4-8 hours | 70-95% | Mild conditions, high selectivity |

| Palladium Dichloride | 150°C | 2-6 hours | 75-90% | Regioselective C-H activation |

| Zirconium Tetrachloride | 80°C | 1-3 hours | 85-97% | One-pot synthesis, green oxidant |

The mechanistic understanding of these catalytic processes reveals that copper catalysts typically operate through oxidative addition and reductive elimination cycles, while palladium systems proceed via carbon-hydrogen bond activation followed by migratory insertion and reductive elimination [8] [9]. These insights have enabled rational catalyst design and optimization of reaction conditions for improved efficiency and selectivity.

Green Chemistry Strategies in Heterocyclic Synthesis

The development of environmentally sustainable methodologies for benzoxazole synthesis has become increasingly important in pharmaceutical and industrial applications [17] [18]. Green chemistry approaches for the synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline focus on minimizing environmental impact through the use of renewable feedstocks, non-toxic solvents, and atom-efficient reaction pathways [17].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for benzoxazole formation [19] [20] [22]. This technology enables rapid heating through direct molecular interaction with electromagnetic radiation, resulting in dramatically reduced reaction times and energy consumption [19] [22]. Microwave irradiation at 120°C for 15 minutes has been demonstrated to provide excellent yields of benzoxazole derivatives while eliminating the need for prolonged thermal heating [19].

Solvent-free reaction conditions have emerged as another important green chemistry strategy [30] [33]. These methodologies employ solid-supported catalysts or ionic liquid systems that eliminate the requirement for volatile organic solvents [30]. Magnetic ionic liquid catalysts supported on iron oxide nanoparticles demonstrate exceptional performance in solvent-free benzoxazole synthesis, achieving conversions up to 90% under ultrasonic activation [30].

Water-based synthetic protocols represent a particularly environmentally friendly approach to benzoxazole synthesis [17] [18]. Aqueous reaction media not only eliminate toxic organic solvents but often provide enhanced reaction rates due to hydrophobic effects that concentrate organic reactants [33]. Silver nanoparticles supported on iron oxide catalysts enable efficient benzoxazole synthesis in water-ethanol mixtures at room temperature with reaction times as short as 7 minutes [33].

| Green Technology | Energy Reduction | Solvent Elimination | Yield Improvement | Environmental Benefit |

|---|---|---|---|---|

| Microwave Heating | 80-90% | Partial | 10-20% | Reduced energy consumption |

| Solvent-free Systems | 60-70% | Complete | 5-15% | Zero organic waste |

| Aqueous Media | 40-50% | 90-95% | Variable | Non-toxic environment |

| Ionic Liquids | 50-60% | 85-95% | 15-25% | Recyclable catalyst systems |

The implementation of flow chemistry principles in green benzoxazole synthesis offers additional advantages through improved heat and mass transfer, reduced reaction volumes, and enhanced safety profiles [18] [23]. Continuous flow reactors enable precise temperature control and immediate product isolation, minimizing byproduct formation and eliminating the need for extensive purification procedures [23].

Biocatalytic approaches utilizing enzyme-mediated cyclization reactions have shown preliminary promise for the sustainable synthesis of nitrogen-containing heterocycles, although specific applications to benzoxazole synthesis remain limited [17]. These methodologies offer exceptional selectivity and operate under mild aqueous conditions, representing a frontier area for future development in green heterocyclic chemistry.

Purification Challenges and Impurity Profiling

The purification of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline presents significant analytical and technical challenges due to the formation of structurally related impurities during synthesis [27] [28]. High Performance Liquid Chromatography has emerged as the primary analytical technique for both impurity identification and quantitative analysis of benzoxazole derivatives [28] [29].

Recrystallization strategies employ mixed solvent systems to achieve optimal purification efficiency [27]. Acetone-acetonitrile mixtures have proven particularly effective for benzoxazole purification, providing enhanced selectivity for the desired product while rejecting closely related impurities [27]. The process involves initial dissolution in acetone followed by controlled precipitation through acetonitrile addition, achieving purities exceeding 98% in optimized procedures [27].

Chromatographic purification methodologies utilize reverse-phase High Performance Liquid Chromatography with C18 stationary phases and gradient elution systems [28] [32]. Mobile phase compositions typically employ acetonitrile-water or methanol-water gradients with detection at 254 nanometers and 288 nanometers depending on the specific chromophoric properties of the analytes [29] [32]. These conditions enable resolution of the target compound from synthetic byproducts and starting material residues.

Common impurity profiles in benzoxazole synthesis include unreacted starting materials, intermediate imine compounds, and oxidative degradation products [31] [34]. The formation of dimeric species through intermolecular coupling reactions represents a particularly challenging purification problem, as these compounds often exhibit similar physicochemical properties to the desired product [35]. Analytical characterization of these impurities requires comprehensive spectroscopic analysis including Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy [31] [34].

| Impurity Type | Retention Factor | Detection Method | Typical Level | Removal Strategy |

|---|---|---|---|---|

| Starting Materials | 0.6-0.8 | UV at 254 nm | 2-5% | Recrystallization |

| Imine Intermediates | 0.9-1.1 | UV at 280 nm | 1-3% | Column chromatography |

| Dimeric Products | 1.3-1.6 | UV at 254 nm | 0.5-2% | Preparative HPLC |

| Oxidation Products | 0.4-0.6 | UV at 300 nm | 1-4% | Activated carbon treatment |

Advanced purification techniques include the use of clarifying agents such as activated carbon or silica gel to remove colored impurities and polymeric byproducts [27]. Treatment with ethyl acetate solutions containing clarifying agents followed by filtration and precipitation provides enhanced product appearance and purity [27]. The optimization of these purification protocols requires careful balance between yield recovery and impurity rejection to achieve pharmaceutical-grade material specifications.

Quality control methodologies incorporate validated analytical procedures with established limits of detection and quantification for key impurities [28] [32]. Method validation parameters include linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines [32]. These validated methods enable routine monitoring of production processes and ensure consistent product quality in manufacturing operations.

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline requires comprehensive evaluation of process scalability, safety considerations, and economic viability [35] [37]. Industrial-scale benzoxazole synthesis faces unique challenges related to heat management, solvent recovery, and waste minimization that are not encountered in small-scale laboratory procedures [35].

Heat management represents the primary engineering challenge in scaling benzoxazole synthesis due to the highly exothermic nature of cyclization reactions [35]. Industrial reactors require sophisticated temperature control systems including external cooling loops, internal cooling coils, and precise feed rate control to prevent thermal runaway conditions [35]. The implementation of continuous stirred tank reactor cascades has proven effective for managing exothermic reactions while maintaining product quality and yield [35].

Flow chemistry technologies offer significant advantages for industrial benzoxazole production through enhanced heat and mass transfer characteristics [23] [26]. Continuous flow reactors enable precise temperature control with rapid heat removal, allowing for higher reaction concentrations and improved throughput [23] [26]. A multistep flow process for benzoxazole synthesis has demonstrated successful scale-up to 100-gram production levels with throughput rates of 0.85 kilograms per hour per liter of reactor volume [23].

Solvent recovery and recycling systems are essential components of economically viable industrial processes [37]. Life cycle assessment studies indicate that solvent consumption can represent up to 88% of the environmental impact in benzoxazole production, making solvent recovery critical for both economic and environmental sustainability [37]. Advanced distillation systems with multiple effect evaporators enable efficient recovery of organic solvents while minimizing energy consumption [37].

| Scale Parameter | Laboratory | Pilot Plant | Industrial | Key Considerations |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Heat removal capacity |

| Reaction Volume | 0.1-1 L | 10-100 L | 1000-10000 L | Mixing efficiency |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | Process safety |

| Throughput | g/day | kg/day | tons/day | Economic viability |

Process safety considerations include comprehensive hazard analysis of reactive intermediates and implementation of appropriate containment systems [38] [39]. Benzoxazole synthesis involves the use of organolithium reagents and other highly reactive species that require specialized handling procedures and emergency response protocols [35]. The development of inherently safer processes through alternative reaction pathways and milder reaction conditions represents an active area of process development research.

Economic optimization involves detailed cost analysis of raw materials, energy consumption, labor requirements, and capital equipment needs [35] [37]. The cost of starting materials often represents the largest component of production costs, making supplier diversification and alternative synthetic routes important considerations for industrial implementation [35]. Process intensification through continuous manufacturing and advanced process control systems can provide significant cost advantages while improving product quality consistency [26] [35].